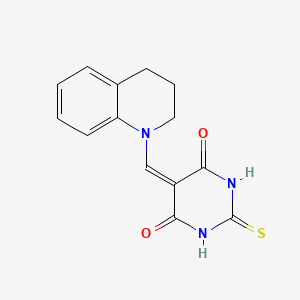
5-((3,4-dihydroquinolin-1(2H)-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3,4-dihydroquinolin-1(2H)-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a novel organic compound known for its unique structural properties and potential applications in various scientific domains. The compound comprises a dihydroquinolinyl group linked to a thioxodihydropyrimidine structure, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves a multi-step synthesis starting with the derivatization of quinoline. The dihydroquinolinyl group is synthesized first and subsequently linked to the pyrimidine core through a methylene bridge.
Industrial Production Methods: On an industrial scale, the synthesis involves advanced organic synthesis techniques including condensation reactions under controlled temperatures and pH to ensure high yield and purity. Catalysts such as Lewis acids may be used to facilitate the reaction.
化学反应分析
Types of Reactions: The compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution due to its functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reductions, and nucleophiles like amines for substitution reactions.
Major Products: The major products formed depend on the type of reaction; for example, oxidation may lead to the formation of quinolone derivatives, while nucleophilic substitution could introduce various functional groups into the thioxodihydropyrimidine ring.
科学研究应用
Chemistry: In chemistry, the compound is used as a precursor for the synthesis of more complex molecules and materials.
Biology: Its structural similarity to certain bioactive molecules makes it a candidate for studying enzyme inhibition and protein binding interactions.
Medicine: Research is exploring its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is also being studied for its use in developing new materials with specific electronic or mechanical properties.
作用机制
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. Its structure allows for binding to active sites, influencing the biochemical pathways involved. The dihydroquinolinyl group is particularly effective in modulating the activity of certain enzymes, making it a potent molecule for biochemical research.
相似化合物的比较
When compared to similar compounds such as quinoline derivatives or other thioxodihydropyrimidines, 5-((3,4-dihydroquinolin-1(2H)-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its combined structural features. While quinoline derivatives are known for their antibacterial and antimalarial properties, thioxodihydropyrimidines are studied for their anticancer activities. This compound potentially combines these properties, making it a unique subject for further research.
Similar compounds include:
Quinolines
Quinoline derivatives
Thioxodihydropyrimidines
Pyrimidine derivatives
属性
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-12-10(13(19)16-14(20)15-12)8-17-7-3-5-9-4-1-2-6-11(9)17/h1-2,4,6,8H,3,5,7H2,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXTWVNONNYJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C=C3C(=O)NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














